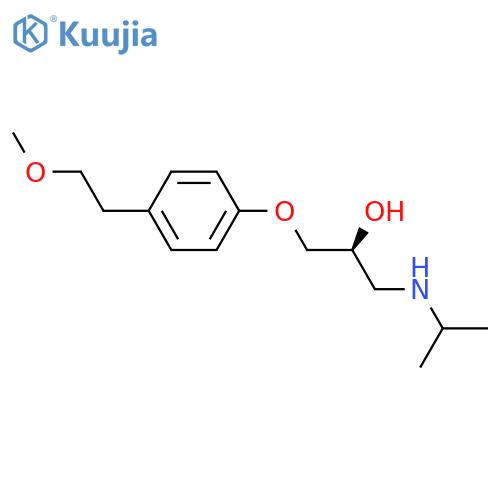

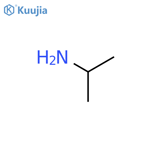

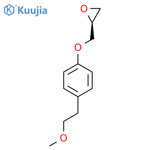

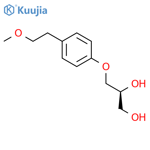

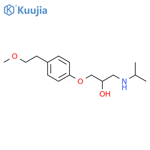

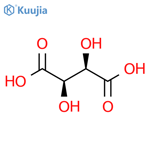

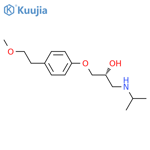

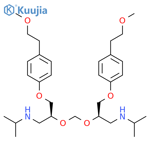

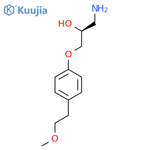

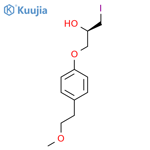

Asymmetric hydrolytic kinetic resolution with recyclable polymeric Co(III)-salen complexes: a practical strategy in the preparation of (S)-metoprolol, (S)-toliprolol and (S)-alprenolol: computational rationale for enantioselectivity

,

Catalysis Science & Technology,

2014,

4(11),

3899-3908